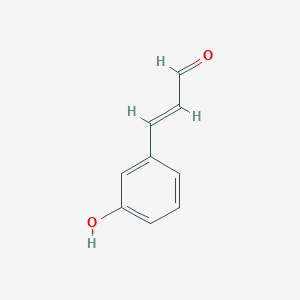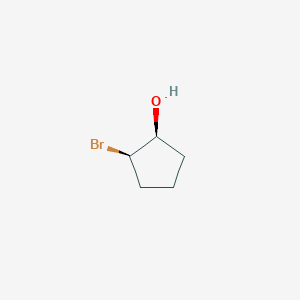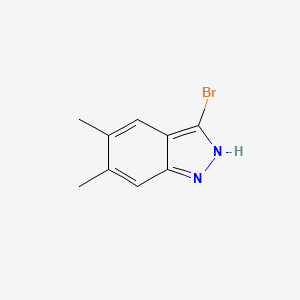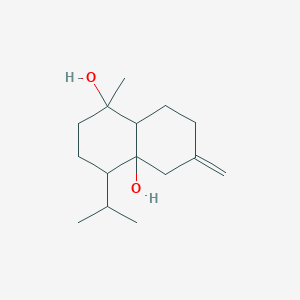
(2E)-3-(3-hydroxyphenyl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-Hydroxyphenyl)prop-2-enal ist eine organische Verbindung, die zur Klasse der Zimtaldehyde gehört. Sie besteht aus einem Benzolring, der mit einer Hydroxylgruppe und einer Aldehydgruppe substituiert ist, wodurch eine Phenylpropanoidstruktur entsteht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2E)-3-(3-Hydroxyphenyl)prop-2-enal kann durch verschiedene Verfahren erfolgen. Ein üblicher Ansatz beinhaltet die Aldolkondensation von 3-Hydroxybenzaldehyd mit Acetaldehyd unter basischen Bedingungen. Die Reaktion erfordert typischerweise eine Base wie Natriumhydroxid oder Kaliumhydroxid und wird bei Raumtemperatur durchgeführt. Das Produkt wird dann durch Umkristallisation oder Säulenchromatographie gereinigt.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von this compound die Verwendung von kontinuierlichen Strömungsreaktoren zur Optimierung der Ausbeute und Effizienz umfassen. Die Reaktionsbedingungen werden sorgfältig gesteuert, um eine gleichbleibende Produktqualität zu gewährleisten. Darüber hinaus kann der Einsatz von Katalysatoren und fortschrittlichen Reinigungsverfahren den gesamten Produktionsprozess verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2E)-3-(3-Hydroxyphenyl)prop-2-enal durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu den entsprechenden Carbonsäuren oxidiert werden.
Reduktion: Die Reduktion der Aldehydgruppe kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zum entsprechenden Alkohol führen.
Substitution: Die Hydroxylgruppe am Benzolring kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, wie z. B. Nitrierung oder Halogenierung.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.
Substitution: Nitriergemisch (konzentrierte Salpetersäure und Schwefelsäure), Halogenierungsmittel (Brom, Chlor).
Hauptprodukte, die gebildet werden
Oxidation: 3-(3-Hydroxyphenyl)propansäure.
Reduktion: 3-(3-Hydroxyphenyl)propan-1-ol.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Elektrophil.
Wissenschaftliche Forschungsanwendungen
This compound hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen antioxidativen und antimikrobiellen Eigenschaften untersucht.
Medizin: Wird auf seine Rolle bei der Medikamentenentwicklung untersucht, insbesondere bei der Gestaltung von Verbindungen mit entzündungshemmenden und krebshemmenden Aktivitäten.
Industrie: Wird bei der Herstellung von Duftstoffen, Aromen und als Zwischenprodukt bei der Synthese verschiedener Feinchemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann als Antioxidans wirken, indem sie freie Radikale entfernt und oxidativen Stress hemmt. Sie kann auch mit Enzymen und Rezeptoren interagieren, die an Entzündungsprozessen beteiligt sind, und so entzündungshemmende Wirkungen entfalten. Darüber hinaus ist ihre Fähigkeit, Apoptose in Krebszellen zu induzieren, von erheblichem Interesse in der Onkologieforschung.
Wissenschaftliche Forschungsanwendungen
(2E)-3-(3-hydroxyphenyl)prop-2-enal has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of various fine chemicals.
Wirkmechanismus
The mechanism of action of (2E)-3-(3-hydroxyphenyl)prop-2-enal involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its ability to induce apoptosis in cancer cells is of significant interest in oncology research.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zimtaldehyd: Die Stammverbindung von (2E)-3-(3-Hydroxyphenyl)prop-2-enal, der die Hydroxylgruppe am Benzolring fehlt.
3-Hydroxybenzaldehyd: Ein Vorläufer bei der Synthese von this compound, der eine Hydroxylgruppe enthält, aber nicht die erweiterte Prop-2-enal-Struktur.
Vanillin: Eine strukturell ähnliche Verbindung mit einer Methoxygruppe anstelle einer Hydroxylgruppe am Benzolring.
Einzigartigkeit
This compound ist einzigartig, da es sowohl eine Hydroxylgruppe als auch eine Aldehydgruppe an der Phenylpropanoidstruktur trägt. Diese Kombination verleiht ihm eine eindeutige chemische Reaktivität und potenzielle biologische Aktivitäten, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
Molekularformel |
C9H8O2 |
|---|---|
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
(E)-3-(3-hydroxyphenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O2/c10-6-2-4-8-3-1-5-9(11)7-8/h1-7,11H/b4-2+ |
InChI-Schlüssel |
DCHPWNOJPJRSEA-DUXPYHPUSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)O)/C=C/C=O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine](/img/structure/B11755267.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11755268.png)
![4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)-](/img/structure/B11755280.png)

![(2Z)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-(N-hydroxyimino)ethanimidamide](/img/structure/B11755295.png)
![Thiazolo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B11755296.png)
![(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11755297.png)

![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11755304.png)
![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)
![4-[(Oxan-4-yl)amino]benzoic acid](/img/structure/B11755312.png)
![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile](/img/structure/B11755313.png)


